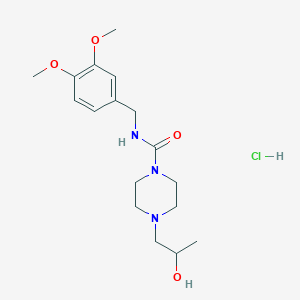
N-(3,4-dimethoxybenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxybenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H28ClN3O4 and its molecular weight is 373.88. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxybenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxybenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Drug Development
Compounds structurally related to N-(3,4-dimethoxybenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride have been utilized in the synthesis of polyamides and other polymers, demonstrating their role in creating materials with potential medical applications. For instance, Hattori and Kinoshita (1979) explored the synthesis of polyamides containing theophylline and thymine, highlighting the use of piperazine and related compounds in creating water-soluble polymers with potential drug delivery applications (Hattori & Kinoshita, 1979).
Molecular Design for Therapeutic Agents
Research on piperazine derivatives has also focused on their potential as therapeutic agents. Marvanová et al. (2016) discussed the synthesis and characterization of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, designed as dual antihypertensive agents. This study indicates the versatility of piperazine derivatives in designing molecules with specific therapeutic targets, suggesting possible applications for N-(3,4-dimethoxybenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride in drug development (Marvanová et al., 2016).
Antimicrobial Activity
Piperazine derivatives have been evaluated for their antimicrobial properties. Patil et al. (2021) synthesized new piperazine and triazolo-pyrazine derivatives, showing that some of these compounds exhibited significant antimicrobial activity against various bacterial and fungal strains. This research opens avenues for the use of N-(3,4-dimethoxybenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride and its derivatives in developing new antimicrobial agents (Patil et al., 2021).
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(2-hydroxypropyl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4.ClH/c1-13(21)12-19-6-8-20(9-7-19)17(22)18-11-14-4-5-15(23-2)16(10-14)24-3;/h4-5,10,13,21H,6-9,11-12H2,1-3H3,(H,18,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGQQJXGMAGJHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)NCC2=CC(=C(C=C2)OC)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2681334.png)
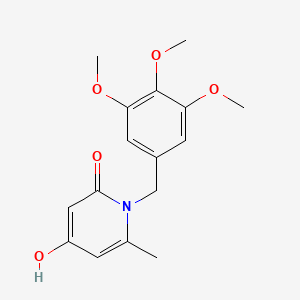

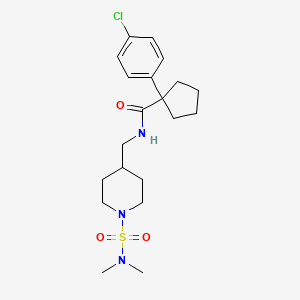
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2681340.png)
![N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide](/img/structure/B2681341.png)
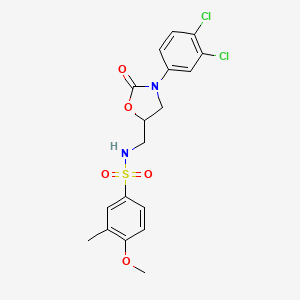
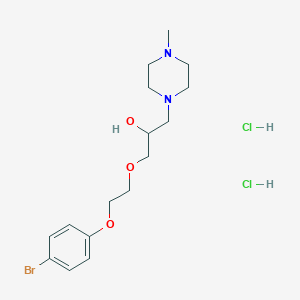
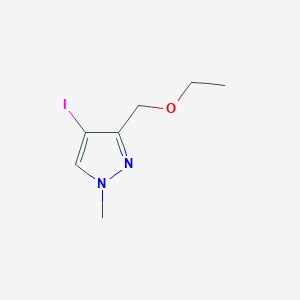
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2681346.png)
![tert-butyl 3-(aminomethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate](/img/structure/B2681347.png)